![molecular formula C23H23NO5S B269683 Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B269683.png)
Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate, also known as DMT, is a synthetic compound that has been widely studied for its potential therapeutic applications. DMT is a member of the tryptamine family of compounds and is structurally similar to serotonin, a neurotransmitter that plays a critical role in regulating mood, appetite, and sleep.
Wirkmechanismus
Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate is believed to exert its effects by binding to serotonin receptors in the brain. Specifically, Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate binds to the 5-HT2A receptor, which is involved in regulating mood and cognition. By binding to this receptor, Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate may modulate the activity of various neurotransmitters, including dopamine and norepinephrine, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects:
Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects. Studies have shown that Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate can increase heart rate, blood pressure, and body temperature. Additionally, Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate has been shown to increase the release of cortisol, a hormone that is involved in the body's stress response. Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate has also been shown to increase the activity of the default mode network, a network of brain regions that is involved in self-referential thinking and introspection.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate in the lab is that it is a synthetic compound that can be easily synthesized and purified. Additionally, Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate has a relatively short half-life, which allows researchers to study its effects over a short period of time. However, one limitation of studying Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate is that it is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate. One area of interest is the potential therapeutic applications of Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate for mental health disorders, such as depression and PTSD. Additionally, there is interest in studying the potential neuroprotective effects of Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate, as well as its potential to enhance cognitive function. Finally, there is interest in developing new synthetic compounds that are structurally similar to Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate but may have improved therapeutic properties.
Synthesemethoden
Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis process typically involves the use of various reagents, including lithium aluminum hydride, sodium borohydride, and N-methylpyrrolidine. The final product is typically purified through a series of chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate may have antidepressant, anxiolytic, and anti-inflammatory effects. Additionally, Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate has been studied for its potential to treat addiction, PTSD, and other mental health disorders.
Eigenschaften
Produktname |
Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate |
---|---|
Molekularformel |
C23H23NO5S |
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
methyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H23NO5S/c1-14-5-8-16(9-6-14)17-13-30-22(21(17)23(26)29-4)24-20(25)12-15-7-10-18(27-2)19(11-15)28-3/h5-11,13H,12H2,1-4H3,(H,24,25) |
InChI-Schlüssel |
STTBOJHRVXHRGX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.